2,4,6-Tribromo-3-nitroaniline
Overview
Description
2,4,6-Tribromo-3-nitroaniline is a brominating agent that can produce hydrogen peroxide . It is used in organic synthesis of pharmaceuticals, agrochemicals, and fire-extinguishing agents .
Synthesis Analysis
2,4,6-Tribromo-3-nitroaniline is prepared by the reaction of hydrochloric acid with 2,4,6-tribromoaniline . The bromination of 2,4,6-tribromo-3-nitroaniline produces 4 equivalents of hydrogen peroxide .Molecular Structure Analysis
The molecular formula of 2,4,6-Tribromo-3-nitroaniline is C6H3Br3N2O2 . Its molecular weight is 374.81 g/mol .Chemical Reactions Analysis
The bromine molecule reacts with the benzene ring at the ortho and para positions, leading to the formation of 2,4,6-tribromoaniline . Diazotization, then reaction with ethanol to replace the diazonium group with hydrogen, gives 1,3,5-tribromobenzene .Physical And Chemical Properties Analysis
2,4,6-Tribromo-3-nitroaniline is a solid substance . Its melting point is 95-97° C and its predicted boiling point is 319.3° C at 760 mmHg . The predicted density is 2.5 g/cm3 and the refractive index is n20D 1.72 .Safety And Hazards
properties
IUPAC Name |
2,4,6-tribromo-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3N2O2/c7-2-1-3(8)6(11(12)13)4(9)5(2)10/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKZWLNXOMHHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478333 | |
Record name | 2,4,6-Tribromo-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromo-3-nitroaniline | |
CAS RN |
62406-72-8 | |
Record name | 2,4,6-Tribromo-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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